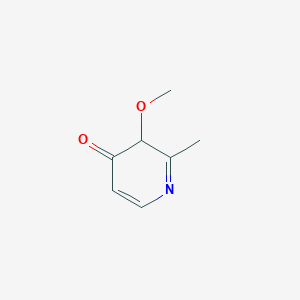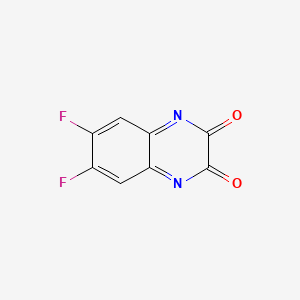
6,7-Difluoroquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoroquinoxaline-2,3-dione is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two fluorine atoms at the 6 and 7 positions of the quinoxaline ring and two keto groups at the 2 and 3 positions. It is a significant compound in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroquinoxaline-2,3-dione typically involves the reaction of 6,7-difluoroquinoxaline with various reagents. For instance, it can be synthesized by reacting 6,7-difluoroquinoxaline with dimedone, indandione, and 3-methyl-1-phenylpyrazol-5-one in DMSO solution in the presence of an acid . Another method involves heating 6,7-difluoroquinoxaline with resorcinol in ethanol in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Difluoroquinoxaline-2,3-dione undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.
Oxidation: The compound can be oxidized to form aromatic substitution products during reactions with CH-acids.
Major Products Formed: The major products formed from these reactions include mono-substituted quinoxaline derivatives and various substituted quinoxalines depending on the nucleophiles used .
Wissenschaftliche Forschungsanwendungen
6,7-Difluoroquinoxaline-2,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7-Difluoroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). It inhibits DAAO by binding to its active site, which prevents the enzyme from catalyzing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions.
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dichloroquinoxaline-2,3-dione
- 6,7-Dinitroquinoxaline-2,3-dione
- 6,7-Difluoroquinoxaline
Comparison: 6,7-Difluoroquinoxaline-2,3-dione is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro and nitro analogs . The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable compound in drug design and development .
Eigenschaften
Molekularformel |
C8H2F2N2O2 |
|---|---|
Molekulargewicht |
196.11 g/mol |
IUPAC-Name |
6,7-difluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H |
InChI-Schlüssel |
LBDQVXXIMWOVNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



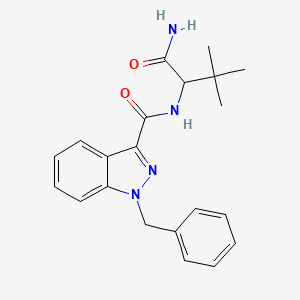
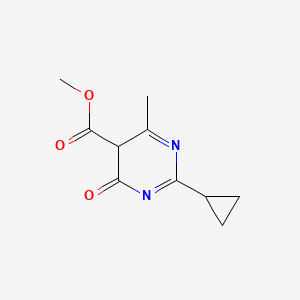
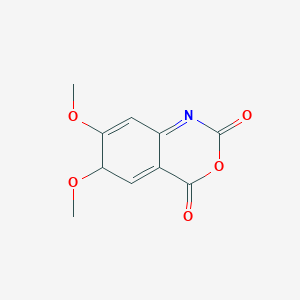
![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12356998.png)
![1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12357004.png)
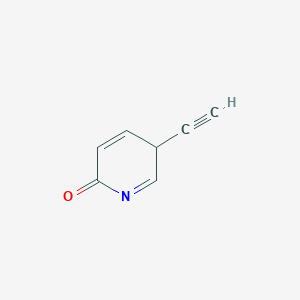
![N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide](/img/structure/B12357016.png)
![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
![9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
